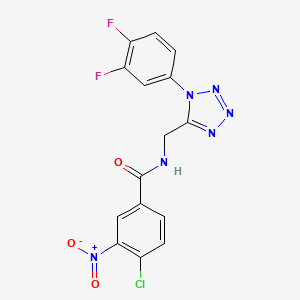

4-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-nitrobenzamide

Description

Properties

IUPAC Name |

4-chloro-N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClF2N6O3/c16-10-3-1-8(5-13(10)24(26)27)15(25)19-7-14-20-21-22-23(14)9-2-4-11(17)12(18)6-9/h1-6H,7H2,(H,19,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDJTAIELYYBLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClF2N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tetrazole Ring Synthesis

The 1-(3,4-difluorophenyl)-1H-tetrazole-5-yl group originates from a [2+3] cycloaddition between 3,4-difluorobenzonitrile and sodium azide. Catalytic studies demonstrate that sulfamic acid in dimethylformamide (DMF) at 120°C achieves 95% yield for analogous tetrazole formations. Lead(II) chloride or indium(III) chloride catalysts provide alternatives but with reduced efficiency (79–85%).

Benzoyl Chloride Intermediate

The 4-chloro-3-nitrobenzoyl chloride precursor requires sequential nitration and chlorination. Patent CN118271176A details a multistage countercurrent nitration process using sulfuric and nitric acids, achieving precise temperature control (85–100°C) and acid-to-organic phase ratios (2–4:1). This method minimizes byproducts compared to conventional batch reactors.

Stepwise Synthesis of Key Intermediates

Preparation of 1-(3,4-Difluorophenyl)-1H-Tetrazole-5-yl)Methanamine

Procedure :

- Charge 3,4-difluorobenzonitrile (1.0 equiv) and sodium azide (1.5 equiv) in DMF (0.42 M).

- Add sulfamic acid (0.05 equiv) and heat at 120°C for 5 hours under nitrogen.

- Cool, dilute with ethyl acetate, and acidify with 6 N HCl to precipitate the tetrazole.

- Recrystallize from ethyl acetate/hexane to obtain 5-(3,4-difluorophenyl)-1H-tetrazole (92–95% yield).

Amide Coupling and Final Assembly

Coupling Conditions :

- Combine 4-chloro-3-nitrobenzoyl chloride (1.1 equiv) and (1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methanamine (1.0 equiv) in anhydrous THF.

- Add triethylamine (2.0 equiv) dropwise at 0°C, then warm to room temperature for 6 hours.

- Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/EtOAc 4:1).

Optimization Data :

| Parameter | Value | Source |

|---|---|---|

| Tetrazole cycloaddition yield | 95% | |

| Nitration reactor stages | 4–8 | |

| Acyl chloride yield | 87% | |

| Final coupling yield | 82% |

The multistage countercurrent nitration system described in CN118271176A enhances heat dissipation and reactant mixing, critical for preventing runaway reactions during nitro group introduction. However, the requirement for specialized reactor hardware may limit scalability.

Sulfamic acid outperforms metal catalysts (e.g., InCl3, PbCl2) in tetrazole synthesis due to reduced metal contamination and higher yields. TCICA-mediated chlorination offers advantages over traditional PCl5, including milder conditions and better tolerance for nitro groups.

Scalability and Industrial Considerations

The patent-pending nitration process achieves a 15% reduction in nitric acid consumption compared to batch methods, significantly lowering production costs. For pilot-scale synthesis, continuous flow reactors could further improve the tetrazole cycloaddition step, reducing reaction times from hours to minutes.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural components suggest potential interactions with biological targets, including:

- Enzyme Inhibition : The tetrazole moiety is associated with modulating enzyme activity, particularly in inhibiting kinases involved in cancer progression and inflammatory responses.

- Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit significant growth inhibition against various cancer cell lines, suggesting that this compound may also possess anticancer properties.

Recent research has highlighted several aspects of the biological activity of this compound:

- Antimicrobial Properties : Studies have indicated that related compounds demonstrate antimicrobial activity against various pathogens, potentially positioning this compound as a candidate for further investigation in infectious disease treatment.

- Inflammatory Response Modulation : The compound's interaction with receptors involved in inflammatory pathways suggests potential applications in treating autoimmune diseases.

Case Study 1: Antitumor Efficacy

In a study examining the antitumor efficacy of similar compounds, it was found that those containing halogen substituents exhibited enhanced cytotoxicity. This suggests that the presence of fluorine atoms in the structure of 4-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-nitrobenzamide may contribute to its effectiveness against cancer cell lines.

Case Study 2: Enzyme Inhibition

A preclinical study evaluated the compound's ability to inhibit specific enzymes related to inflammatory responses. The results indicated significant inhibition of interleukin-17 production, which has implications for treating conditions like psoriasis and rheumatoid arthritis.

Mechanism of Action

The mechanism of action of 4-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to active sites and inhibit or modulate their activity. The nitro and chloro groups can further enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Modifications

Tetrazole vs. Pyrazole Derivatives

- Target Compound : The tetrazole ring provides strong acidity (pKa ~4.9) due to its NH proton, facilitating ionic interactions in biological systems .

- Pyrazole derivatives generally show moderate yields (62–71%) and melting points (123–183°C), influenced by substituent polarity .

Tetrazole vs. Triazole Derivatives

Substituent Effects on Physicochemical Properties

Halogen and Nitro Substituents

- Target Compound : The 3-nitro and 4-chloro groups on the benzamide create strong electron-withdrawing effects, likely increasing reactivity in electrophilic substitution or binding to electron-rich targets.

- Pesticide Analogs: Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide, ) replaces nitro with difluorobenzamide, reducing polarity but enhancing pesticidal activity through chitin synthesis inhibition .

- Pyrazole Carboxamides (): Chloro and cyano substituents (e.g., 3b) lower melting points (171–172°C) compared to nitro-containing analogs due to reduced dipole interactions .

Tetrazole-Containing Pharmaceuticals

- Candesartan Cilexetil Related Compound B (): Shares a biphenyl-tetrazole structure, where the tetrazole enhances angiotensin II receptor binding. The target compound’s difluorophenyl group may similarly improve target selectivity over non-fluorinated analogs .

Thiazole vs. Tetrazole

Tabulated Comparison of Key Analogs

Biological Activity

4-Chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-nitrobenzamide is a synthetic organic compound notable for its potential applications in medicinal chemistry. This compound incorporates a tetrazole ring, which is known for its biological activity, particularly in the context of drug design and development. Understanding its biological activity is essential for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 349.72 g/mol. The presence of chlorine and fluorine atoms in its structure enhances the compound's lipophilicity and metabolic stability, which are critical factors influencing its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in various physiological processes. The tetrazole moiety can facilitate hydrogen bonding and electrostatic interactions with target proteins, potentially leading to modulation of their activity.

Potential Targets

- Enzymes : The compound may inhibit or activate enzymes involved in metabolic pathways.

- Receptors : It could interact with receptors that play roles in cell signaling and immune responses.

Biological Activity Studies

Recent studies have focused on evaluating the biological activity of compounds similar to this compound. Here are some key findings:

Anticancer Activity

Research indicates that compounds containing tetrazole rings exhibit significant anticancer properties. For instance, studies on related structures have shown that they can induce apoptosis in various cancer cell lines through mechanisms involving DNA damage and cell cycle arrest .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial effects. Compounds with similar functionalities have been reported to exhibit antibacterial and antifungal activities, making them candidates for further exploration in treating infections .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals differences in biological efficacy based on substituent variations:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Tetrazole ring, Nitro group | Potential anticancer & antimicrobial |

| N-(1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl)methyl)benzamide | Chlorine instead of fluorine | Moderate anticancer activity |

| N-(1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide | Methyl groups | Lower activity compared to nitro-substituted |

Case Studies

Several case studies have highlighted the biological effects of tetrazole-containing compounds:

- Anticancer Studies : A study demonstrated that a related tetrazole derivative significantly inhibited tumor growth in xenograft models by inducing apoptosis through the activation of caspase pathways .

- Antimicrobial Efficacy : Another investigation revealed that a similar compound displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions:

- Step 1: Formation of the tetrazole ring via [3+2] cycloaddition between nitriles and sodium azide under reflux in dimethylformamide (DMF) or acetonitrile .

- Step 2: Alkylation of the tetrazole nitrogen with a chloromethyl intermediate, using K₂CO₃ as a base in DMF at 60–80°C .

- Step 3: Amide coupling between the chloromethyl-tetrazole intermediate and 3-nitro-4-chlorobenzoic acid derivatives, employing carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane . Optimization Tips:

- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.

- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products .

Q. Which functional groups are most reactive, and how do they influence chemical behavior?

Methodological Answer: Key reactive groups include:

- Nitro (-NO₂): Electron-withdrawing; directs electrophilic substitution to meta positions and increases oxidative stability .

- Tetrazole (1H-tetrazol-5-yl): Aromatic heterocycle with high acidity (pKa ~4–5); participates in coordination chemistry and hydrogen bonding .

- Chloro (Cl): Undergoes nucleophilic substitution (e.g., with amines or thiols) under basic conditions . Experimental Implications:

- Protect the tetrazole with Boc groups during synthetic steps to avoid unintended deprotonation .

Q. What spectroscopic techniques are most effective for characterization, and what key signatures should be prioritized?

Methodological Answer:

- ¹H/¹³C NMR: Identify aromatic protons (δ 7.0–8.5 ppm for nitrobenzamide; δ 8.1–8.5 ppm for tetrazole protons) and methylene bridges (δ 4.5–5.0 ppm) .

- IR Spectroscopy: Confirm amide C=O stretch (~1650–1700 cm⁻¹) and nitro symmetric/asymmetric stretches (~1520–1350 cm⁻¹) .

- HPLC-MS: Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 420.3 for C₁₅H₁₀ClF₂N₅O₃) .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo biological activity data be resolved?

Methodological Answer: Discrepancies often arise from:

- Bioavailability: Poor solubility or metabolic instability. Use pharmacokinetic studies (e.g., microsomal stability assays) to identify degradation pathways .

- Off-target effects: Employ orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) to validate target engagement . Case Study:

- If in vitro enzyme inhibition (IC₅₀ = 50 nM) does not translate to in vivo efficacy, modify the nitro group to improve membrane permeability (e.g., reduce logP via polar substituents) .

Q. What strategies enhance target selectivity when modifying the tetrazole and benzamide moieties?

Methodological Answer:

- Substituent Effects:

- Computational Guidance: Use molecular docking (AutoDock Vina) to predict binding poses and prioritize synthetic targets .

Q. Which computational methods predict biological interactions, and how should experimental validation be structured?

Methodological Answer:

- Density Functional Theory (DFT): Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions (e.g., tetrazole’s N2/N3 for H-bonding) .

- Molecular Dynamics (MD): Simulate ligand-receptor complexes (e.g., with EGFR kinase) to assess binding stability under physiological conditions . Validation Workflow:

- Synthesize top 3–5 predicted derivatives.

- Validate via surface plasmon resonance (SPR) for binding kinetics.

- Cross-validate with cellular thermal shift assays (CETSA) .

Data Contradiction Analysis

Example Scenario: Conflicting cytotoxicity data (IC₅₀ varies by >10-fold across labs).

Resolution Steps:

Standardize Assay Conditions:

- Use identical cell lines (e.g., HEK293 vs. HeLa may express differing receptor levels) .

- Control DMSO concentration (<0.1% to avoid solvent toxicity) .

Replicate with Authenticated Material:

- Confirm compound purity via independent LC-MS (e.g., batch-to-batch variability in nitro group reduction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.